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Compound of Interest

Compound Name: Hastelloy C

Cat. No.: B076047

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
complex forged components made from Hastelloy C alloys (e.g., C-276, C-22).

Troubleshooting Guides

This section addresses specific issues that may arise during the forging of complex Hastelloy
C components.

Issue 1: Surface Cracking During Forging

Symptoms: Visible cracks, fissures, or ruptures on the surface of the forged component, often
observed after the forging operation or during cooling. These can be longitudinal, transverse, or
networked.

Possible Causes and Solutions:
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Possible Cause

Explanation

Recommended Solution

Improper Forging Temperature

Forging outside the optimal
temperature range for
Hastelloy C alloys can
drastically reduce ductility. If
the temperature is too high, it
can lead to grain coarsening
and incipient melting at the
grain boundaries. If too low,
the material will have high
deformation resistance and be

prone to cracking under stress.

[1]

Maintain a strict forging
temperature window. For
Hastelloy C-276, the
recommended forging
temperature range is typically
between 954°C (1750°F) and
1232°C (2250°F).[2] Use
calibrated pyrometers to
monitor the workpiece
temperature throughout the

process.

Non-Uniform Heating

Uneven heating of the billet
results in temperature
gradients within the material.
Hotter sections will deform
more easily than cooler
sections, leading to internal
stresses that can cause

surface cracks.

Ensure uniform heating of the
billet by allowing sufficient
soaking time in the furnace.
For Hastelloy C alloys, it is
recommended to soak the
billet for at least 30 minutes for
each inch of thickness.[3]
Avoid direct flame

impingement on the material.

Excessive Strain Rate

Hastelloy C alloys are sensitive
to strain rate. Applying force
too quickly can exceed the
material's capacity to deform,
leading to cracking, especially
in complex sections with

varying thicknesses.

Use controlled and moderate
strain rates. Forging presses
with controllable ram speeds
are preferable. In some cases,
multiple forging steps with
intermediate reheating may be
necessary to achieve the final

shape without cracking.

Presence of Embrittling

Phases

In the as-cast condition or after
improper heat treatment,
Hastelloy C can contain brittle
intermetallic phases (like the p

phase) at the grain

Perform a homogenization
heat treatment on the as-cast
billet before forging to dissolve
these detrimental phases. A

suggested process for
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boundaries, which are

preferential sites for crack

initiation during forging.[4]

Hastelloy C-276 involves a
two-step heat treatment: first at
980-1020°C, followed by a

longer hold at 1080-1120°C,

then air cooling.[5]

) Design dies with generous
Sharp corners, inadequate . N
) i radii and smooth transitions
fillet radii, and abrupt changes ] ]
) ) ) ) ) between different sections.
in section thickness in the die . _
) ) ) Use finite element analysis
Poor Die Design design can create stress ] ]
) ) (FEA) to simulate material flow
concentrations in the _ . _
) ) and identify areas of high
workpiece, leading to crack )
) stress concentration before
formation.[1] ) )
manufacturing the dies.

Issue 2: Laps and Folds in the Forged Component

Symptoms: A lap is a surface defect where a thin layer of metal is folded over the surface of the
forging but is not metallurgically bonded. A fold is a more severe instance of a lap. These
appear as linear seams or crevices on the component's surface.

Possible Causes and Solutions:
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Explanation

Recommended Solution

Improper Material Flow

In complex geometries,
material may not flow smoothly
into all parts of the die cavity.
This can be due to excessive
friction or poorly designed
preform shapes, causing the

material to fold over on itself.

[6]7]

Optimize the preform or
blocker design to ensure a
more uniform material
distribution before the final
forging step. FEA simulations
are highly effective for
designing preforms that

promote smooth material flow.

[6]

Poor Die Design

Dies with deep, narrow ribs or
sharp corners can hinder

material flow, leading to laps.

Modify the die design to
improve material flow. This
may involve increasing draft
angles, using larger radii, or
redesigning sections to avoid

sharp corners.

Inadequate Lubrication

Insufficient or improper
lubrication increases friction
between the workpiece and
the die, which can impede
material flow and cause

folding.

Apply a suitable high-
temperature lubricant uniformly
to the dies and, if necessary,
the workpiece. The choice of
lubricant should be appropriate
for the forging temperatures of

Hastelloy C.

Incorrect Billet Volume

Using too much material for
the die cavity can cause the
excess to be squeezed out

and fold back onto the surface.

Ensure the initial billet has the
correct volume to fill the die
cavity with minimal excess
flash. Precise calculation and
cutting of the initial billet are

crucial.

Issue 3: Incomplete Die Fill (Underfill)

Symptoms: The final forged component does not fully conform to the shape of the die cavity,

with some sections being incompletely formed. This is common in complex parts with thin

sections or intricate details.
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Possible Causes and Solutions:

Possible Cause

Explanation

Recommended Solution

Insufficient Forging Pressure

The forging equipment may
not have enough force to push
the material into all extremities
of the die, especially in thin-

walled or ribbed sections.

Use a forging press with
adequate tonnage for the
component's size and
complexity. Ensure the press is
properly maintained and

calibrated.

Chilling of the Workpiece

If the workpiece cools too
quickly upon contact with the
colder dies, its flow stress
increases significantly,
preventing it from filling the die
completely. This is a major

issue for thin sections.

Preheat the dies to an
appropriate temperature (e.g.,
150-250°C) to reduce the
thermal gradient between the
workpiece and the dies.
Minimize the time the hot billet
is exposed to the atmosphere

before forging.

Poor Preform Design

The initial shape of the
workpiece (preform) may not
distribute material effectively,
leaving some areas starved of
material during the final forging

stage.[6]

Redesign the preform to place
more material in areas that are
difficult to fill. This can be
guided by material flow

simulations.

Trapped Gas or Lubricant

Gas or excess lubricant can
become trapped in deep
cavities of the die, creating
back pressure that prevents

the metal from filling the space.

Ensure proper venting in the
die design to allow trapped
gases to escape. Apply the
correct amount of lubricant to

avoid excess buildup.

Frequently Asked Questions (FAQs)

Q1: What are the optimal forging and heat treatment temperatures for Hastelloy C-276 and C-

227
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Al: The forging and heat treatment temperatures for Hastelloy C-276 and C-22 are similar but
have slight differences. It is crucial to adhere to these ranges to ensure proper forgeability and
final mechanical properties.

Parameter Hastelloy C-276 Hastelloy C-22
Forging Start Temperature ~1232°C (2250°F) ~1232°C (2250°F)[2]
Forging Finish Temperature ~954°C (1750°F) ~954°C (1750°F)[2]
Solution Annealing

~1121°C (2050°F) ~1121°C (2050°F)[8]
Temperature
Post-Annealing Quench Water quench Water quench[8]

Note: Forgings should be cooled rapidly after the forging operation to prevent the precipitation
of detrimental phases.[9]

Q2: How does strain rate affect the forging of Hastelloy C alloys?

A2: Hastelloy C alloys are highly sensitive to both strain and strain rate.[2] High strain rates
can lead to a rapid increase in flow stress and work hardening, which can cause cracking,
especially at lower forging temperatures.[10][11] Conversely, at higher temperatures, dynamic
recrystallization can occur, which is a softening mechanism that helps to refine the grain
structure and improve workability.[10][11] It is generally recommended to use moderate and
controlled strain rates to allow time for these softening mechanisms to occur and to prevent
defect formation.

Q3: Why is grain size control important in forged Hastelloy C components?

A3: Controlling the grain size is critical for achieving the desired mechanical properties in the
final component. A uniform, fine-to-medium grain size generally provides a good balance of
strength, ductility, and fatigue resistance. Inconsistent grain size (duplex grain structure) can
lead to variations in mechanical properties throughout the component. For high-temperature
applications, a coarser grain size might be desirable for improved creep resistance. The forging
process, including the amount of reduction and the finishing temperature, plays a significant
role in determining the final grain structure.
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Q4: What are the key considerations for die design when forging complex Hastelloy C parts?

A4: Die design is critical for successfully forging complex Hastelloy C components. Key
considerations include:

Material Flow: The die should be designed to promote smooth and continuous material flow
into all parts of the cavity.[7][12]

» Radii and Fillets: Use generous corner and fillet radii to avoid stress concentrations and
prevent cracking.[1]

» Draft Angles: Incorporate appropriate draft angles to facilitate the removal of the forging from
the die.

o Flash Design: The flash land and gutter should be designed to ensure complete die fill before
excess material is expelled.

o Preform/Blocker Dies: For complex shapes, one or more preform or blocker dies are often
necessary to progressively shape the material before the final finishing die.[6]

o Die Material: Dies must be made from high-strength, wear-resistant tool steels capable of
withstanding the high temperatures and pressures involved in forging Hastelloy C.

Q5: How can | inspect for internal defects in a complex forged Hastelloy C component?

A5: Ultrasonic testing (UT) is the most common non-destructive method for detecting internal
defects such as voids, internal cracks, or inclusions in forged components.[13][14] For complex
geometries, specialized UT techniques and probes may be required to ensure complete
coverage. The inspection should be performed after the final heat treatment and machining.[5]

Data Presentation
Table 1: Flow Stress of Hastelloy C-276 at Various
Temperatures and Strain Rates

This table summarizes the peak flow stress observed during hot compression testing of
Hastelloy C-276. This data is indicative of the force required to deform the material under
different conditions.
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Temperature Strain Rate (s™1) Peak Flow Stress (MPa)
1000°C (1832°F) 0.01 ~200
1000°C (1832°F) 1 ~300
1150°C (2102°F) 0.01 ~100
1150°C (2102°F) 1 ~150

Data synthesized from stress-strain curves presented in multiple sources.[6][11]

Table 2: Mechanical Properties of Ahnealed Hastelloy C-
276 Forgings (ASTM B564)

This table provides typical room temperature mechanical property requirements for solution-
annealed Hastelloy C-276 forgings as per ASTM B564.

Property Value

Tensile Strength, min. 690 MPa (100 ksi)
Yield Strength (0.2% offset), min. 283 MPa (41 ksi)
Elongation in 2 in., min. 40%

Data sourced from ASTM B564 standard specifications.[4][7][9][13]

Experimental Protocols
Protocol 1: Homogenization Heat Treatment of Hastelloy
C-276 Billet Prior to Forging

Objective: To dissolve detrimental intermetallic phases and reduce elemental segregation in the
as-cast billet to prevent cracking during forging.[4]

Methodology:

» Place the as-cast Hastelloy C-276 billet in a calibrated furnace.
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Heat the billet to a temperature between 980°C and 1020°C and hold for 1 to 1.5 hours.

Increase the furnace temperature to between 1080°C and 1120°C and hold for 15 to 16
hours.

Remove the billet from the furnace and allow it to cool in ambient air.

The homogenized billet is now ready for the forging heating cycle.
Based on the process described in patent CN109590421B.[5]

Protocol 2: Metallographic Analysis of Forged Hastelloy
C Components

Objective: To prepare a forged sample for microscopic examination to assess grain size,
microstructure, and the presence of any defects.

Methodology:

e Sectioning: Cut a representative section from the forged component using an abrasive cut-off
wheel with ample liquid coolant to minimize thermal damage to the microstructure.

e Mounting: Mount the specimen in a phenolic or epoxy resin to facilitate handling and ensure
a flat surface for grinding and polishing.

e Grinding:

o Perform planar grinding using a 120-grit silicon carbide (SiC) wet-belt grinder to create a
flat surface.

o Continue with fine grinding on rotating discs with successively finer SiC papers (e.g., 220,
320, 400, 600 grit), using water as a lubricant. Rotate the sample 90 degrees between
each step.

e Polishing:

o Rough polish using a diamond slurry (e.g., 6-micron followed by 1-micron) on a polishing
cloth.
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o Final polish using a 0.05-micron alumina or colloidal silica suspension to achieve a mirror-
like, scratch-free surface.

e Etching:

o To reveal the grain structure, etch the polished surface. A common etchant for Hastelloy C
alloys is Glyceregia (15 ml HCI, 10 ml Glycerol, 5 ml HNO3).

o Immerse or swab the sample for a few seconds, then immediately rinse with water and
alcohol, and dry with forced air.

» Microscopic Examination: Examine the etched surface using an optical microscope at
various magnifications to evaluate the grain structure and identify any microstructural
features or defects.

Visualizations
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Caption: Troubleshooting workflow for common forging defects in Hastelloy C.
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Caption: General experimental workflow for forging complex Hastelloy C components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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